4'-O-Methyllariciresinol

Description

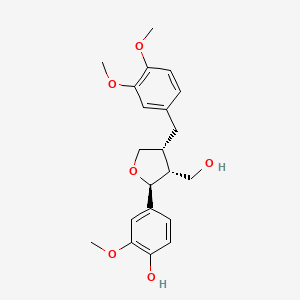

4'-O-Methyllariciresinol is a lignan, a class of polyphenolic compounds widely distributed in plants. Structurally, it features a dibenzylbutane skeleton with a methoxy group at the 4'-position of the aromatic ring. This methylation distinguishes it from other lignans, influencing its physicochemical properties and biological activities.

Properties

Molecular Formula |

C21H26O6 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

4-[(2S,3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol |

InChI |

InChI=1S/C21H26O6/c1-24-18-7-4-13(9-20(18)26-3)8-15-12-27-21(16(15)11-22)14-5-6-17(23)19(10-14)25-2/h4-7,9-10,15-16,21-23H,8,11-12H2,1-3H3/t15-,16-,21+/m0/s1 |

InChI Key |

SFMHPISSGZFAHZ-CKJXQJPGSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methyllariciresinol typically involves the coupling of two phenylpropanoid units. One common method is the oxidative coupling of coniferyl alcohol derivatives. The reaction conditions often include the use of oxidizing agents such as peroxidases or laccases, and the process is usually carried out in an aqueous or organic solvent system.

Industrial Production Methods: Industrial production of 4’-O-Methyllariciresinol is less common due to the complexity of its synthesis. it can be extracted from plant sources such as Forsythiae Fructus, which is known to contain various lignans including 4’-O-Methyllariciresinol .

Chemical Reactions Analysis

Types of Reactions: 4’-O-Methyllariciresinol undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Various substitution reactions can occur, particularly on the aromatic rings, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Peroxidases, laccases, and other oxidizing agents.

Reducing Agents: Hydrogen gas in the presence of a catalyst, such as palladium on carbon.

Substitution Reagents: Halogens, nitrating agents, and sulfonating agents under appropriate conditions.

Major Products:

Scientific Research Applications

Chemistry: It serves as a model compound for studying lignan biosynthesis and metabolism.

Biology: It exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a subject of interest in biological research.

Medicine: Due to its bioactive properties, it is being investigated for potential therapeutic applications, including its use in treating inflammatory diseases and cancer.

Mechanism of Action

The mechanism of action of 4’-O-Methyllariciresinol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating various signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Lignan Compounds

Lignans exhibit structural diversity due to variations in hydroxylation, methylation, and glycosylation patterns. Below is a detailed comparison of 4'-O-Methyllariciresinol with key analogs:

Secoisolariciresinol

- Structure: A non-methylated lignan with hydroxyl groups at the 4 and 4' positions.

- Molecular Formula: C20H26O6 (vs. C21H26O6 for this compound).

- Secoisolariciresinol is a precursor to enterolignans (e.g., enterodiol) in mammalian metabolism, while this compound’s methylation may hinder such metabolic conversion .

- Biological Activity: Both compounds exhibit antioxidant properties, but this compound shows enhanced stability in vitro due to methylation .

5-Methoxyisolariciresinol

- Structure : Methoxy group at the 5-position instead of 4'.

- Molecular Formula: C21H26O6 (same as this compound).

- Key Differences: Positional isomerism leads to distinct interactions with enzymes. For example, 5-Methoxyisolariciresinol demonstrates weaker anti-HIV activity compared to this compound in Justicia species extracts .

- Research Findings : The 4'-methoxy configuration may optimize steric alignment with viral protease active sites, enhancing inhibitory effects .

Lariciresinol 4'-O-Glucoside

- Structure: Glucosylated derivative of lariciresinol at the 4'-position.

- Molecular Formula: C26H34O11 (vs. C21H26O6 for this compound).

- Key Differences: Glycosylation increases hydrophilicity (solubility in DMSO and water) and molecular weight (522.6 g/mol vs. 386.4 g/mol). However, the glucoside may require enzymatic hydrolysis to release the active aglycone (lariciresinol) in vivo, whereas this compound is bioactive without modification .

- Applications: Lariciresinol 4'-O-glucoside is used as a reference standard in phytochemical studies, while this compound is prioritized in drug discovery due to its direct bioactivity .

5'-Methoxy-4,4'-di-O-Methylsecolariciresinol

- Structure : Secolignan with methoxy groups at 4, 4', and 5' positions.

- Molecular Formula : C23H30O5.

- Key Differences: Additional methylation at the 5' position and a seco (open-chain) structure differentiate it from this compound.

- Bioactivity: Reported to exhibit moderate cytotoxicity in cancer cell lines, whereas this compound shows higher specificity in antiviral assays .

Comparative Data Table

Research Findings and Implications

- Structural-Activity Relationship (SAR): Methylation at the 4'-position enhances metabolic stability and target specificity, as seen in this compound’s superior anti-HIV activity compared to hydroxylated or glycosylated analogs .

- Solubility and Bioavailability: Unlike glycosylated lignans (e.g., Lariciresinol 4'-O-glucoside), this compound’s moderate lipophilicity balances membrane permeability and solubility, making it a promising drug candidate .

- Natural Sources: Co-occurrence with secoisolariciresinol derivatives in Justicia procumbens suggests shared biosynthetic pathways, but divergent methylation patterns drive functional diversification .

Biological Activity

4'-O-Methyllariciresinol is a lignan compound that has garnered attention for its diverse biological activities, particularly its antioxidant , anti-inflammatory , and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by a methoxy group at the 4' position of the lariciresinol backbone. This structural feature is believed to contribute significantly to its biological activities.

- Chemical Formula : C₁₈H₁₈O₄

- Molecular Weight : 298.34 g/mol

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : It scavenges free radicals and reactive oxygen species (ROS), protecting cells from oxidative damage. This property is crucial in preventing cellular aging and various diseases linked to oxidative stress.

- Anti-inflammatory Activity : The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. This action is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Anticancer Activity : Research indicates that this compound induces apoptosis (programmed cell death) in cancer cells and inhibits their proliferation by modulating various signaling pathways. This includes the suppression of tumor growth in cell line studies.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is beneficial to compare it with other lignans:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | High | High |

| Pinoresinol | Moderate | Moderate | Moderate |

| Secoisolariciresinol | High | Low | High |

| Matairesinol | Moderate | Moderate | Moderate |

Antioxidant Studies

In vitro studies have demonstrated that this compound effectively reduces oxidative stress markers in various cell types. For instance, a study reported a significant decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation, indicating its potent antioxidant capabilities.

Anti-inflammatory Studies

Research has shown that this compound can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are critical mediators in inflammatory pathways. In animal models, treatment with this compound resulted in reduced swelling and pain associated with inflammatory responses.

Anticancer Studies

A notable study investigated the effects of this compound on human breast cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2. Additionally, it was found to inhibit cell migration and invasion, suggesting its potential as an anticancer therapeutic agent.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer Treatment : A clinical trial involving patients with early-stage breast cancer showed that supplementation with lignans, including this compound, correlated with improved outcomes and reduced tumor recurrence rates.

- Chronic Inflammation Management : In a cohort study focusing on patients with chronic inflammatory diseases, those who included lignans in their diet reported significant reductions in symptoms and improved quality of life metrics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.